(S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester
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Overview
Description
. This compound is characterized by its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester typically involves the reaction of the corresponding boronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature to ensure the stability of the boronic ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of boronic esters. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., THF or toluene).
Protodeboronation: Protic solvents (e.g., methanol) or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide or sodium perborate).
Major Products
Suzuki–Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Protodeboronation: Formation of the corresponding hydrocarbon.
Oxidation: Formation of boronic acids or other oxidized derivatives.
Scientific Research Applications
(S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester primarily involves its role as a boron source in various chemical reactions. In the Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group can also participate in radical chain reactions, where it is converted to a radical intermediate that can undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki–Miyaura coupling reactions.
Arylboronic Acid Pinacol Esters: A class of compounds similar to (S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester, used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other boronic esters. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in synthetic chemistry .
Properties
Molecular Formula |
C18H30BN3O4 |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
tert-butyl (6S)-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C18H30BN3O4/c1-12-10-22-14(11-21(12)15(23)24-16(2,3)4)13(9-20-22)19-25-17(5,6)18(7,8)26-19/h9,12H,10-11H2,1-8H3/t12-/m0/s1 |
InChI Key |
UGRBPQOLHPUGDY-LBPRGKRZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CN([C@H](CN3N=C2)C)C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CN(C(CN3N=C2)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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